molecular formula C17H21N3O3 B5559531 4,6-dimethoxy-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidin-2-amine

4,6-dimethoxy-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidin-2-amine

Cat. No.: B5559531
M. Wt: 315.37 g/mol
InChI Key: VZWOPIDKDGLYAS-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Insecticidal and Antibacterial Potential

    Pyrimidine derivatives have been synthesized and evaluated for their potential in pest control and antimicrobial applications. Studies have demonstrated the insecticidal and antibacterial capabilities of these compounds, indicating their utility in agricultural and pharmaceutical contexts (Deohate & Palaspagar, 2020).

  • Herbicidal Applications

    Derivatives have been applied as active ingredients in herbicides, showing effectiveness in controlling weeds in crops such as oilseed rape. Research into the synthesis of deuterated forms of these herbicides provides insights into their behavior and degradation in agricultural settings (Yang & Lu, 2010).

  • Antifungal Effects

    Some pyrimidine derivatives exhibit significant antifungal activities, offering potential applications in combating fungal infections in agriculture and medicine (Jafar et al., 2017).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes

    Research has focused on developing new synthetic methodologies for pyrimidine derivatives, exploring their chemical transformations and providing versatile tools for producing compounds with varied biological activities. This includes methods for introducing deuterium and carbon-14 labels to study the environmental fate and metabolism of herbicidal compounds (Yang, Ye, & Lu, 2008).

  • Spectral and Electrochemical Studies

    Detailed characterization of these compounds through spectral, electrochemical, and DFT studies helps understand their structural properties and potential mechanisms of action. This foundational knowledge supports the exploration of their applications in various fields, including their role as anticancer compounds (Ghani & Mansour, 2011).

Potential Therapeutic Applications

  • Anticancer Properties: Investigations into the biological activity of pyrimidine derivatives have highlighted their potential as anticancer agents. By understanding their interactions with biological targets, researchers aim to develop novel therapeutics with specific mechanisms of action (El-Nezhawy et al., 2013).

Properties

IUPAC Name

4,6-dimethoxy-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-21-15-10-16(22-2)20-17(19-15)18-11-12-7-8-23-14-6-4-3-5-13(14)9-12/h3-6,10,12H,7-9,11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWOPIDKDGLYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NCC2CCOC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.